molecular formula C19H21NO5S B2465543 ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 391876-42-9

ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2465543
CAS No.: 391876-42-9
M. Wt: 375.44
InChI Key: FEBSVGSUQYLHAA-UHFFFAOYSA-N
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Description

ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be achieved through a series of organic reactions. One common method involves the Gewald synthesis, which is a multi-step process starting with the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. This method is known for its efficiency in producing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in different fields.

Biological Activity

Ethyl 2-(2,6-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex compound that belongs to the class of cyclopentathiophenes. Its unique structure suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 378.46 g/mol

This compound features a cyclopentathiophene core substituted with a dimethoxybenzamide moiety and an ethyl ester group, which can influence its solubility and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK .
  • Case Study : A study demonstrated that a related thienopyrimidine derivative inhibited the growth of human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range .

Anti-inflammatory Activity

Another important aspect of the biological activity of this compound is its potential anti-inflammatory effects:

  • Research Findings : this compound has shown promise in reducing inflammatory markers in vitro. In particular, it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Activity Against Pathogens : Preliminary screening has shown that derivatives of this compound exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Synergistic Effects : When used in combination with conventional antibiotics, these compounds may enhance antibacterial efficacy, potentially reducing resistance development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of TNF-alpha and IL-6
AntimicrobialActive against Staphylococcus aureus and E. coli

Properties

IUPAC Name

ethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-4-25-19(22)15-11-7-5-10-14(11)26-18(15)20-17(21)16-12(23-2)8-6-9-13(16)24-3/h6,8-9H,4-5,7,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBSVGSUQYLHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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